(1R)-2-ethoxy-1-phenylethan-1-amine
Description
(1R)-2-ethoxy-1-phenylethan-1-amine is a chiral primary amine characterized by a phenyl group at the C1 position and an ethoxy group at the C2 position of the ethylamine backbone. Its molecular formula is C₁₀H₁₅NO, with a molar mass of 165.23 g/mol. The ethoxy substituent introduces both steric and electronic effects, distinguishing it from other aryl-ethylamine derivatives.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1R)-2-ethoxy-1-phenylethanamine |
InChI |
InChI=1S/C10H15NO/c1-2-12-8-10(11)9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3/t10-/m0/s1 |
InChI Key |
CZBBUOXUTITZAI-JTQLQIEISA-N |
Isomeric SMILES |
CCOC[C@@H](C1=CC=CC=C1)N |
Canonical SMILES |
CCOCC(C1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-ethoxy-1-phenylethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (1R)-1-phenylethan-1-amine.
Ethoxylation: The next step involves the ethoxylation of (1R)-1-phenylethan-1-amine using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of (1R)-2-ethoxy-1-phenylethan-1-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions: (1R)-2-Ethoxy-1-phenylethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields various amines or alcohols.
Substitution: Results in the formation of substituted amines or ethers.
Scientific Research Applications
(1R)-2-Ethoxy-1-phenylethan-1-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-2-ethoxy-1-phenylethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Molecular Structure and Substituent Analysis
The table below compares the molecular structures and key substituents of (1R)-2-ethoxy-1-phenylethan-1-amine with analogous compounds:
Key Observations :
Physicochemical Properties
*Predicted pKa values based on amine analogs.
Key Observations :
- The diphenyl analog has the highest molar mass and density due to its two aromatic rings .
- The iodophenyl analog has the highest molar mass (247.08 g/mol) due to the iodine atom .
- The target compound’s ethoxy group may lower its pKa slightly compared to purely aromatic analogs by enhancing solvation.
Biological Activity
(1R)-2-ethoxy-1-phenylethan-1-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (1R)-2-ethoxy-1-phenylethan-1-amine is CHNO, with a molecular weight of approximately 165.24 g/mol. The compound features an ethoxy group and a phenyl group, which contribute to its unique properties and potential interactions within biological systems.
The biological activity of (1R)-2-ethoxy-1-phenylethan-1-amine is primarily attributed to its interactions with various biological targets:
Receptor Binding: The compound may act as a ligand for specific receptors, triggering downstream signaling pathways that can lead to various physiological effects.
Enzyme Modulation: It has been shown to interact with enzymes, potentially inhibiting or activating metabolic pathways. This interaction can influence the metabolism of other compounds or drugs in the body.
Pathway Regulation: By modulating signaling pathways, (1R)-2-ethoxy-1-phenylethan-1-amine may exert therapeutic effects, making it a candidate for drug development.
Biological Activities
Research has indicated several potential biological activities associated with (1R)-2-ethoxy-1-phenylethan-1-amine:
Anticancer Activity: Preliminary studies suggest that the compound may exhibit cytotoxic effects on various cancer cell lines. For instance, it has been evaluated in A549 lung cancer cells, where it demonstrated dose-dependent inhibition of cell viability and activation of apoptosis-related pathways .
Neuroprotective Effects: There is emerging evidence that this compound may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. However, detailed studies are still required to substantiate these claims.
Research Findings
A review of the literature reveals several key findings regarding the biological activity of (1R)-2-ethoxy-1-phenylethan-1-amine:
| Study | Findings | Methodology |
|---|---|---|
| BenchChem Study | Investigated for its role in biochemical pathways and enzyme interactions | In vitro assays on enzyme activity |
| A549 Cell Line Study | Induced cytotoxicity and apoptosis; inhibited NF-kB signaling | Cell viability assays and Western blot analysis |
| Mechanistic Studies | Identified as a potential ligand for specific receptors | Binding affinity assays |
Case Study 1: Anticancer Activity in A549 Cells
In a study examining the cytotoxic effects of (1R)-2-ethoxy-1-phenylethan-1-amine on A549 lung cancer cells, researchers observed significant inhibition of cell growth at concentrations above 10 µM. The mechanism involved activation of caspases and inhibition of NF-kB, suggesting its potential as an anticancer agent.
Case Study 2: Enzyme Interaction
Another study focused on the interaction of (1R)-2-ethoxy-1-phenylethan-1-amine with cytochrome P450 enzymes. Results indicated that the compound could inhibit CYP2D6 activity by approximately 40%, which is significant for drug metabolism considerations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
